

# Introduction: The Strategic Importance of Halogenated Pyrazines in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 6-Bromo-5-chloropyrazin-2-amine

CAS No.: 1350885-68-5

Cat. No.: B577512

[Get Quote](#)

Pyrazine-containing compounds are of significant interest in medicinal chemistry and drug discovery, with several approved drugs featuring this heterocyclic core, including the anti-tuberculosis agent Pyrazinamide and the oncology drug Bortezomib.[1] The strategic introduction of halogen atoms onto the pyrazine ring creates versatile chemical handles for constructing complex molecular architectures. **6-Bromo-5-chloropyrazin-2-amine** is a prime example of such a building block, offering multiple, distinct reaction sites that can be selectively addressed in synthetic campaigns. Its utility lies in the differential reactivity of the bromine and chlorine substituents, coupled with the directing and reactive nature of the amine group. This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

## Core Molecular Profile: Structure and Physicochemical Properties

Understanding the fundamental properties of a chemical reagent is the bedrock of its effective application in synthesis. **6-Bromo-5-chloropyrazin-2-amine** is a solid at room temperature,

and its structure is defined by a pyrazine ring substituted with an amine group at position 2, a chlorine atom at position 5, and a bromine atom at position 6.

## Chemical Structure

The IUPAC name for this compound is **6-bromo-5-chloropyrazin-2-amine**.<sup>[2]</sup> The arrangement of the substituents is critical to its chemical behavior.

Caption: Chemical structure of **6-Bromo-5-chloropyrazin-2-amine**.

## Physicochemical and Computed Properties

A summary of key properties is essential for experimental design, including solubility predictions, reaction stoichiometry, and analytical characterization.

Property	Value	Source
IUPAC Name	6-bromo-5-chloropyrazin-2-amine	PubChem <sup>[2]</sup>
CAS Number	173253-42-4 / 1350885-68-5	Sigma-Aldrich, PubChem <sup>[2]</sup>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> BrClN <sub>3</sub>	PubChem <sup>[2]</sup>
Molecular Weight	208.44 g/mol	PubChem <sup>[2]</sup>
Appearance	Solid	AA Blocks <sup>[3]</sup>
Melting Point	146-147°C	AA Blocks <sup>[3]</sup>
Boiling Point (Predicted)	311.8°C at 760 mmHg	AA Blocks <sup>[3]</sup> , J&K Scientific <sup>[4]</sup>
XLogP3 (LogP)	1.4	PubChem <sup>[2]</sup> , AA Blocks <sup>[3]</sup>
Hydrogen Bond Donors	1	AA Blocks <sup>[3]</sup>
Hydrogen Bond Acceptors	3	AA Blocks <sup>[3]</sup>
SMILES	<chem>Nc1cnc(Br)c(Cl)n1</chem>	Sigma-Aldrich
InChI Key	CRVPQFAORCSDMH-UHFFFAOYSA-N	Sigma-Aldrich

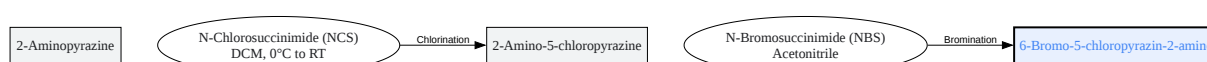
## Synthesis and Reactivity Profile

The synthetic utility of **6-Bromo-5-chloropyrazin-2-amine** stems from the distinct electronic environment of each substituent, which allows for selective chemical transformations.

### Plausible Synthetic Pathway

While specific preparations are often proprietary, a logical synthetic route can be devised from commercially available precursors based on established pyrazine chemistry. A common strategy involves the sequential halogenation of an aminopyrazine.

- Chlorination of 2-Aminopyrazine: The synthesis would likely begin with the chlorination of 2-aminopyrazine. The amino group is an activating, ortho-para director. However, the pyrazine nitrogens are strongly deactivating. The most reactive positions for electrophilic substitution are C5 and C3. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation, often performed in a polar aprotic solvent like dichloromethane or acetonitrile.[5] This would yield 2-amino-5-chloropyrazine.
- Bromination of 2-Amino-5-chloropyrazine: The subsequent step would be bromination. With the 5-position now blocked by chlorine, the bromine will be directed to one of the remaining positions. N-bromosuccinimide (NBS) is a standard reagent for this purpose. The electron-donating amine group and the existing halogen will influence the regioselectivity of this step.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **6-Bromo-5-chloropyrazin-2-amine**.

## Reactivity in Key Transformations

The true value of this reagent is realized in its subsequent reactions, particularly in nucleophilic aromatic substitution (S<sub>N</sub>Ar) and palladium-catalyzed cross-coupling.

- **Palladium-Catalyzed Cross-Coupling:** The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for selective functionalization at the C6 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The pyrazine ring is inherently electron-deficient, which facilitates S<sub>N</sub>Ar reactions. The reactivity of the C-Cl versus the C-Br bond towards nucleophilic attack depends on the nucleophile and reaction conditions. In many heterocyclic systems, halogens at positions activated by the ring nitrogens (ortho/para) are more susceptible to displacement.<sup>[6]</sup><sup>[7]</sup>
- **Reactivity of the Amino Group:** The 2-amino group can also participate in reactions, such as acylation or diazotization, although these transformations must be carefully planned to avoid interfering with the halogenated sites.

## Application in Medicinal Chemistry and Drug Discovery

**6-Bromo-5-chloropyrazin-2-amine** serves as an intermediate in the synthesis of diverse bioactive molecules. Its di-halogenated pattern allows for the introduction of two different substituents, enabling the exploration of chemical space around a core scaffold.

### Case Study: Synthesis of Kinase Inhibitors

This building block has been utilized in the discovery of novel kinase inhibitors. For instance, it was an intermediate in the development of orally bioavailable and selective PKMYT1 inhibitors for cancer therapy.<sup>[8]</sup> The general workflow involves sequential cross-coupling reactions to build molecular complexity.

### General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative procedure for selectively functionalizing the C6 position, leveraging the higher reactivity of the C-Br bond.

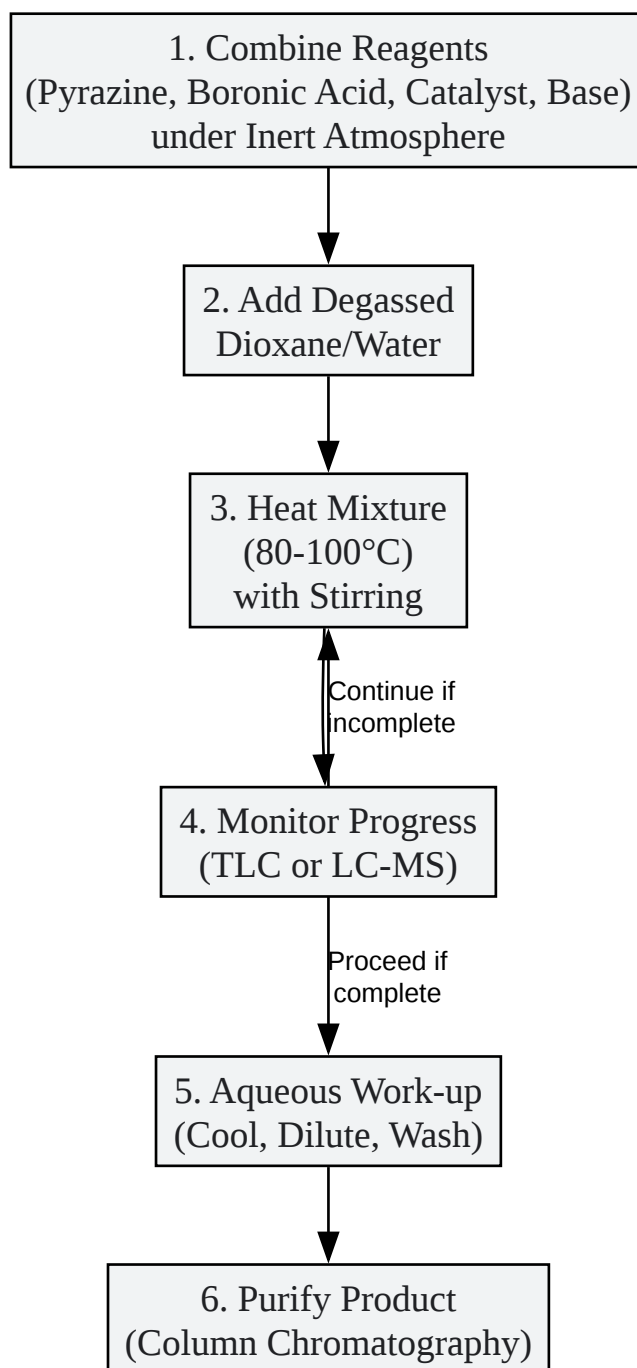
Objective: To couple an arylboronic acid with **6-Bromo-5-chloropyrazin-2-amine** at the C6 position.

Materials:

- **6-Bromo-5-chloropyrazin-2-amine** (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq.) or other suitable palladium catalyst/ligand system
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.5 eq.)
- Degassed 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

- Inert Atmosphere: To a dry reaction flask, add **6-Bromo-5-chloropyrazin-2-amine**, the arylboronic acid, the palladium catalyst, and the base.
- Flask Sealing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

## Safety, Handling, and Storage

Proper handling of **6-Bromo-5-chloropyrazin-2-amine** is crucial to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12]
  - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13]
  - Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12]
- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
  - Skin: Wash with plenty of soap and water.[11]
  - Inhalation: Move the person to fresh air.[11]
  - Ingestion: Rinse mouth and seek medical attention.[12]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][14] Store locked up and away from incompatible materials. Recommended storage is often at 2-8°C.[14]

## Conclusion

**6-Bromo-5-chloropyrazin-2-amine** is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its di-halogenated structure provides a platform for selective, stepwise functionalization through well-established methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. For the research scientist, this reagent is not merely a starting material but a strategic tool for the efficient construction of novel molecular entities with potential therapeutic applications, particularly in areas like oncology and infectious diseases.[8] A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full synthetic potential.

## References

- **6-Bromo-5-chloropyrazin-2-amine**. PubChem, National Center for Biotechnology Information. [[Link](#)]
- 6-Bromo-5-chloropyridin-2-amine. Pharmaffiliates. [[Link](#)]
- 2-Amino-5-bromo-6-chloropyrazine. AA Blocks. [[Link](#)]
- 5-BROMO-6-CHLOROPYRAZIN-2-AMINE. Biosynce. [[Link](#)]
- 3-Bromo-5-chloropyrazin-2-amine. PubChem, National Center for Biotechnology Information. [[Link](#)]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [[Link](#)]
- 6-chloropyrazin-2-amine. ZaiQi Bio-Tech. [[Link](#)]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. [[Link](#)]
- The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society. [[Link](#)]
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKAT USA, Inc. [[Link](#)]

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]

- [2. 6-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 72183203 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. aablocks.com \[aablocks.com\]](#)
- [4. jk-sci.com \[jk-sci.com\]](#)
- [5. 2-Amino-5-chloropyrazine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. medchemexpress.com \[medchemexpress.com\]](#)
- [9. 2-Amino-5-bromo-6-chloropyrazine | 173253-42-4 \[sigmaaldrich.com\]](#)
- [10. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [11. fishersci.com \[fishersci.com\]](#)
- [12. chemscene.com \[chemscene.com\]](#)
- [13. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [14. 1350885-68-5|6-Bromo-5-chloropyrazin-2-amine|BLD Pharm \[bldpharm.com\]](#)
- [To cite this document: BenchChem. \[Introduction: The Strategic Importance of Halogenated Pyrazines in Modern Chemistry\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b577512/docs#introduction-the-strategic-importance-of-halogenated-pyrazines-in-modern-chemistry\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)